1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea
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Overview
Description
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound that features a cyclopropyl group, a triazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of cyclopropyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-3-(4H-1,2,4-triazol-3-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-5-yl)thiourea
- 1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)urea
Uniqueness
1-cyclopropyl-3-(4H-1,2,4-triazol-4-yl)thiourea is unique due to the specific positioning of the triazole ring and the presence of the thiourea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N5S |
---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
1-cyclopropyl-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C6H9N5S/c12-6(9-5-1-2-5)10-11-3-7-8-4-11/h3-5H,1-2H2,(H2,9,10,12) |
InChI Key |
RZYBNTZEIFWCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NN2C=NN=C2 |
Origin of Product |
United States |
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